4-Benzyloxy-2-nitrotoluene

Description

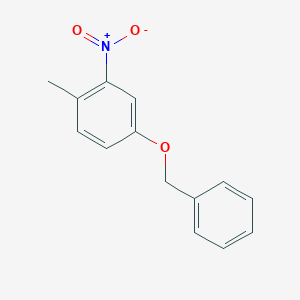

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-2-nitro-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMVXGHRFDVQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384263 | |

| Record name | 4-Benzyloxy-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24239-67-6 | |

| Record name | 4-Benzyloxy-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzyloxy 2 Nitrotoluene

Established Synthetic Routes

The foundational methods for synthesizing 4-benzyloxy-2-nitrotoluene rely on nucleophilic substitution reactions, particularly the Williamson ether synthesis, which involves the reaction of a phenoxide with a benzyl (B1604629) halide.

The most direct and established route to this compound is the benzylation of a corresponding nitrophenolic precursor. This reaction is a classic example of the Williamson ether synthesis, where a phenoxide ion, generated by deprotonating the phenol (B47542) with a base, acts as a nucleophile and displaces a halide from a benzylating agent, such as benzyl chloride or benzyl bromide.

While a specific procedure for this compound is not extensively detailed in readily available literature, the synthesis can be reliably inferred from analogous preparations of isomeric compounds. For instance, the synthesis of 6-benzyloxy-2-nitrotoluene proceeds from 2-methyl-3-nitrophenol (B1294317) and benzyl chloride in the presence of anhydrous potassium carbonate in dimethylformamide (DMF), with a reported yield of 90%. orgsyn.org Similarly, 3-benzyloxy-2-nitrotoluene is synthesized from 3-methyl-2-nitrophenol (B1664609) and benzyl bromide with potassium carbonate in DMF, yielding 88% of the product. prepchem.com

Based on these established procedures, the synthesis of this compound would logically start from 3-methyl-4-nitrophenol (B363926). The reaction mechanism involves the deprotonation of the hydroxyl group of 3-methyl-4-nitrophenol by a base, typically a weak base like potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This phenoxide then undergoes a nucleophilic attack on the electrophilic carbon of the benzylating agent, such as benzyl chloride, displacing the chloride ion and forming the desired ether.

The general reaction is as follows:

Reaction Scheme:

Precursor: 3-methyl-4-nitrophenol

Reagents: Benzyl chloride, Potassium carbonate

Solvent: Dimethylformamide (DMF)

Product: this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

| 2-methyl-3-nitrophenol | Benzyl chloride | K₂CO₃ | DMF | 90°C | 90% orgsyn.org |

| 3-methyl-2-nitrophenol | Benzyl bromide | K₂CO₃ | DMF | 90°C | 88% prepchem.com |

| 3-methyl-4-nitrophenol | Benzyl chloride | K₂CO₃ | DMF | (Not specified) | (Not specified) |

This table presents data from analogous syntheses to illustrate the expected reaction conditions for this compound.

An alternative to the direct benzylation of a phenolic precursor is a multi-step synthesis starting from more readily available nitrotoluene derivatives. A plausible synthetic route could begin with 2-nitrotoluene (B74249). This approach would necessitate the introduction of a hydroxyl group at the 4-position, which can then be subjected to benzylation.

A hypothetical multi-step synthesis could involve the following transformations:

Halogenation of 2-nitrotoluene: Introduction of a halogen, such as bromine, at the 4-position of 2-nitrotoluene to yield 4-bromo-2-nitrotoluene (B1266186). The directing effects of the methyl and nitro groups would favor this substitution pattern. libretexts.org

Nucleophilic Aromatic Substitution: The resulting 4-bromo-2-nitrotoluene could then undergo a nucleophilic aromatic substitution reaction to introduce a hydroxyl group. This step is often challenging and may require harsh reaction conditions or a copper catalyst.

Benzylation: The newly formed 3-methyl-4-nitrophenol would then be benzylated as described in the previous section to yield the final product, this compound.

This multi-step approach is generally less efficient than the direct alkylation of a phenolic precursor due to the potential for lower yields in each step and the need for purification of intermediates.

Modernized and Optimized Preparative Strategies

Recent advancements in synthetic methodology have focused on improving the efficiency, yield, and environmental footprint of classical reactions like the Williamson ether synthesis.

Optimization of the Williamson ether synthesis for compounds like this compound can be achieved through the use of phase-transfer catalysis (PTC). PTC facilitates the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the benzylating agent, thereby accelerating the reaction rate and often allowing for milder reaction conditions. crdeepjournal.orgjetir.orgphasetransfer.com Common phase-transfer catalysts include quaternary ammonium (B1175870) salts. fzgxjckxxb.com The use of PTC can lead to higher yields, reduced reaction times, and the elimination of hazardous or expensive reagents and solvents. phasetransfer.com

The choice of base and solvent also plays a crucial role. While potassium carbonate in DMF is a common choice, other bases such as sodium hydroxide (B78521) or potassium hydroxide can be used, often in conjunction with a phase-transfer catalyst. jetir.orgwikipedia.org Aprotic polar solvents like acetonitrile (B52724) and N,N-dimethylformamide are frequently used as they tend to accelerate the rate of Sₙ2 reactions. wikipedia.org

The efficiency of the synthesis of this compound can be significantly enhanced by optimizing reaction conditions such as temperature and reaction time. Traditional Williamson ether syntheses are often conducted at elevated temperatures (50-100 °C) for several hours. wikipedia.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. orgchemres.orgbenthamdirect.comresearchgate.netsemanticscholar.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. benthamdirect.com A microwave-assisted Williamson ether synthesis of this compound would likely proceed under solvent-free conditions or with a high-boiling point solvent, in the presence of a solid base like potassium carbonate. orgchemres.org

Chemical Reactivity and Transformations of 4 Benzyloxy 2 Nitrotoluene

Reductive Transformations of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation, often serving as a crucial step in synthetic pathways. This can be accomplished through various reductive methods.

Catalytic hydrogenation is a clean and efficient method for reducing the nitro group of 4-benzyloxy-2-nitrotoluene. Raney nickel is a frequently used catalyst for this purpose. orgsyn.orgwikipedia.org For instance, the reduction of the intermediate (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene, derived from this compound, is effectively carried out using Raney nickel and hydrazine (B178648) hydrate (B1144303) to yield 4-benzyloxyindole. orgsyn.org This method is favored as it generally avoids the hydrogenolysis of the benzyl (B1604629) ether protecting group. orgsyn.org

Palladium on carbon (Pd/C) is another effective catalyst for this transformation. wikipedia.orgnih.gov Hydrogenation using Pd/C can furnish the corresponding aniline (B41778) derivative in high yield. clockss.org This method is integral to the Leimgruber-Batcho indole (B1671886) synthesis, where the reduction of the nitro group leads to a spontaneous cyclization to form the indole ring. wikipedia.org However, care must be taken as prolonged reaction times or harsh conditions with palladium catalysts can sometimes lead to the cleavage of the benzyl ether group. nih.gov

Several chemical reagents are effective for the reduction of the nitro group in this compound and its derivatives.

Hydrazine Hydrate : Often used in combination with a catalyst like Raney nickel, hydrazine hydrate serves as a convenient in-situ source of hydrogen. orgsyn.orgwikipedia.org This system is highly effective for the reductive cyclization step in the Leimgruber-Batcho synthesis. orgsyn.orgwikipedia.org Zinc dust in the presence of hydrazine hydrate has also been shown to be a low-cost and facile system for reducing nitro compounds selectively at room temperature. niscpr.res.in

Sodium Dithionite : This reagent offers a mild alternative for the reduction of the nitro group. orgsyn.orgwikipedia.org It is particularly useful when harsh catalytic conditions need to be avoided. orgsyn.org

Iron : The use of iron powder in an acidic medium, such as acetic acid, is a classic and effective method for nitro group reduction. orgsyn.orgwikipedia.org This method is often used in industrial processes due to its low cost and efficiency.

Achieving selective reduction of a nitro group in the presence of other reducible functional groups is a key challenge in organic synthesis. For substrates like this compound, it is crucial to reduce the nitro group without affecting the benzyl ether. While Raney nickel is often chosen to avoid hydrogenolysis of benzyl ethers, palladium catalysts can also be used under controlled conditions. orgsyn.orgnih.gov

Studies have shown that the choice of catalyst and reaction conditions is critical. For example, in the reduction of dinitroaromatic compounds, specific catalysts like copper(II) or cobalt(II) phthalocyanines have demonstrated high regioselectivity, reducing one nitro group while leaving the other intact. zendy.io Similarly, catalyst systems such as CeO2–SnO2 with hydrazine hydrate have been used for the selective reduction of nitro groups in the presence of other sensitive functionalities like halogens and methoxy (B1213986) groups. psu.edu These advanced methods highlight the ongoing efforts to develop highly selective and green reduction protocols. rsc.org

Reactions Involving the Methyl Group

The methyl group in this compound is activated by the ortho-nitro group, making its benzylic protons acidic enough to participate in condensation reactions. This reactivity is the cornerstone of the Leimgruber-Batcho indole synthesis. wikipedia.orgresearchgate.net

This compound undergoes a key condensation reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). orgsyn.orgclockss.orggoogle.com Heating these reactants, typically in a solvent like DMF, results in the formation of a trans-β-dimethylamino-2-nitrostyrene, also known as an enamine. orgsyn.orgclockss.org This intermediate is a vibrant red compound due to its extended π-conjugation. wikipedia.org The reaction proceeds by the deprotonation of the acidic methyl group, which then attacks the electrophilic carbon of the formamide (B127407) acetal, followed by the elimination of methanol. wikipedia.org

| Reactant | Reagent | Product |

| This compound | N,N-Dimethylformamide dimethyl acetal | trans-5-Benzyloxy-β-dimethylamino-2-nitrostyrene |

Table 1: Condensation of this compound with DMF-DMA.

The condensation reaction can be significantly accelerated by the addition of a secondary amine, such as pyrrolidine (B122466). orgsyn.orgwikipedia.org When this compound is heated with DMF-DMA in the presence of pyrrolidine, an amine exchange occurs. orgsyn.org Pyrrolidine displaces the dimethylamino group from the initially formed enamine (or from the acetal itself) to generate a more reactive aminomethylenating agent in situ. orgsyn.orgwikipedia.org This leads to the formation of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene. orgsyn.org This modification dramatically reduces reaction times; for instance, the reaction of this compound with DMF-DMA alone requires 51 hours, whereas the addition of pyrrolidine shortens it to just 3 hours. orgsyn.org This pyrrolidino-enamine is a crucial intermediate that is subsequently reduced to form the final indole product. orgsyn.orgnih.gov

| Reactant | Reagents | Product |

| This compound | N,N-Dimethylformamide dimethyl acetal, Pyrrolidine | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene |

Table 2: Aminomethylenation of this compound.

Functionalization Strategies of the Benzylic Methyl Group

The benzylic methyl group of this compound is a key site for introducing structural diversity. Its reactivity is influenced by the electron-withdrawing nitro group and the bulky benzyloxy group.

One notable transformation is the condensation reaction with formamide acetals. For instance, the reaction of this compound with N,N-dimethylformamide dimethyl acetal and pyrrolidine leads to the formation of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene. orgsyn.org This reaction proceeds via an initial condensation at the methyl group, which is activated by the ortho-nitro group, to form an enamine-like intermediate that is a precursor for indole synthesis. orgsyn.org

Oxidative coupling of the methyl group is another important functionalization strategy. This can lead to the formation of bibenzyl derivatives, which can then undergo reductive ring closure to form diazocines. acs.orgd-nb.info The acidity of the methyl group, enhanced by the electron-withdrawing nitro group, facilitates this type of transformation. d-nb.info

Transformations of the Benzyloxy Moiety

The benzyloxy group in this compound primarily serves as a protecting group for the phenolic hydroxyl functionality. Its strategic removal or modification is a critical step in many synthetic sequences.

Deprotection and Cleavage Reactions (e.g., Hydrogenolysis)

The most common method for cleaving the benzyl ether linkage is catalytic hydrogenolysis. organic-chemistry.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. organic-chemistry.orgresearchgate.net The reaction proceeds to yield the corresponding phenol (B47542) and toluene (B28343). organic-chemistry.org

While effective, hydrogenolysis can be complicated by the presence of other reducible functional groups, such as the nitro group in this compound. organic-chemistry.org Selective debenzylation without affecting the nitro group can be challenging. However, certain catalytic systems have been developed to achieve this chemoselectivity. For example, some studies have shown that specific catalysts or reaction conditions can favor the reduction of the nitro group while leaving the benzyl ether intact, or vice versa. rsc.org

Alternative deprotection methods that avoid hydrogenation are also available. Strong acids can cleave benzyl ethers, but this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.org Oxidative deprotection offers another route, where the benzyl ether is first oxidized to a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions. organic-chemistry.org A combination of boron trichloride (B1173362) (BCl3) and a cation scavenger like pentamethylbenzene (B147382) has also been shown to effectively deprotect phenolic benzyl ethers under mild conditions, even in the presence of sensitive functional groups. orgsyn.org

Interconversion and Rearrangement Studies

While direct interconversion or rearrangement of the benzyloxy group itself is not a common transformation for this compound, rearrangements involving the broader molecular scaffold have been observed in related systems. For instance, Claisen rearrangements can occur in similar phenolic ether structures, although this is more relevant to allyl ethers than benzyl ethers. beilstein-journals.org In the context of synthesizing more complex molecules from this compound derivatives, the stability and potential for rearrangement of the benzyloxy group under various reaction conditions are important considerations. beilstein-journals.org

Aromatic Ring Functionalization and Substitution Studies

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being dictated by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (SEAr) reactions, the directing effects of the substituents on the benzene (B151609) ring are paramount. The benzyloxy group is an ortho, para-directing activator due to the electron-donating resonance effect of the oxygen atom. Conversely, the nitro group is a meta-directing deactivator due to its strong electron-withdrawing nature through both inductive and resonance effects. lkouniv.ac.inwikipedia.orgcureffi.org

The interplay of these two groups on the same ring leads to a complex reactivity pattern. The activating effect of the benzyloxy group would direct incoming electrophiles to the positions ortho and para to it. However, the deactivating nitro group makes the entire ring less reactive towards electrophiles. lkouniv.ac.inwikipedia.org The positions ortho and para to the nitro group are strongly deactivated. wikipedia.org Therefore, electrophilic substitution, if it occurs, is most likely to happen at the positions activated by the benzyloxy group and least deactivated by the nitro group.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other aromatic compounds bearing strong electron-withdrawing groups. lumenlearning.comfishersci.fi The nitro group in this compound is a powerful activating group for SNAr reactions, particularly for leaving groups positioned ortho or para to it. lumenlearning.com

While this compound itself does not have a leaving group in a position typically activated for SNAr, its derivatives can readily undergo such reactions. For example, if a halogen were introduced at the position ortho or para to the nitro group, it would be highly susceptible to displacement by a nucleophile. lumenlearning.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is stabilized by the electron-withdrawing nitro group. lumenlearning.com This strategy is widely used for the synthesis of highly functionalized aromatic compounds. fishersci.fi

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the vibrational modes of 4-Benzyloxy-2-nitrotoluene.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The FTIR spectrum reveals distinct absorption bands corresponding to specific molecular vibrations. Key absorptions include those for the nitro (NO2) group, the ether linkage (C-O-C), and the aromatic rings. researchgate.netairhygiene.com

A representative FTIR analysis of this compound displays prominent peaks that can be assigned to its constituent functional groups. For instance, the asymmetric and symmetric stretching vibrations of the nitro group typically appear in the regions of 1515-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The presence of the benzyl (B1604629) ether moiety is confirmed by C-O stretching vibrations. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹.

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| Aromatic C-H Stretch | >3000 |

| Asymmetric NO₂ Stretch | 1515-1560 |

| Symmetric NO₂ Stretch | 1345-1385 |

| C-O-C Stretch (Ether) | 1200-1000 |

| C-H Bending (Aromatic) | <900 |

This table provides a generalized range for the vibrational modes. Specific values can vary based on the molecular environment and experimental conditions.

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment

Complementing FTIR, Fourier Transform Raman (FT-Raman) spectroscopy offers additional insights into the vibrational modes of this compound, particularly for non-polar bonds. americanpharmaceuticalreview.com The technique is based on the inelastic scattering of monochromatic light from a laser source. niscpr.res.in The Raman spectrum can help in assigning skeletal vibrations of the aromatic rings and the vibrations of the methyl group.

While specific FT-Raman data for this compound is not extensively detailed in the provided search results, the principles of FT-Raman suggest it would be valuable for confirming the assignments made by FTIR and for observing vibrations that are weak or absent in the infrared spectrum.

Correlation with Computational Data for Band Assignment

To achieve a more precise and reliable assignment of the observed vibrational bands in both FTIR and FT-Raman spectra, experimental data is often correlated with theoretical calculations. nih.gov Density Functional Theory (DFT) and ab initio Hartree-Fock methods are commonly employed to compute the vibrational frequencies of molecules. researchgate.netresearchgate.net These computational approaches can predict the expected vibrational modes and their corresponding intensities, which can then be compared with the experimental spectra. butlerov.com This correlation allows for a more confident assignment of complex spectral features and can help in understanding the coupling between different vibrational modes. nih.gov For instance, DFT calculations can help to distinguish between the various C-H bending modes of the aromatic rings and the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

High-Resolution Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy of this compound provides a wealth of information regarding the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons.

In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the protons of the benzyloxy group, the nitrotoluene ring, and the methyl group. orgsyn.org The protons of the benzyl group's phenyl ring typically appear as a multiplet in the aromatic region (around 7.3-7.5 ppm). researchgate.net The benzylic protons (CH₂) of the ether linkage usually present as a singlet around 5.1 ppm. The protons on the nitrotoluene ring will exhibit specific splitting patterns and chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating benzyloxy group. The methyl group protons will appear as a singlet at a higher field (lower ppm value). orgsyn.org

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Benzyl Ring) | 7.3 - 7.5 | Multiplet |

| Aromatic Protons (Nitrotoluene Ring) | Varies | Varies |

| Benzylic Protons (-OCH₂Ph) | ~5.1 | Singlet |

| Methyl Protons (-CH₃) | ~2.4 | Singlet |

Note: The exact chemical shifts and multiplicities can be influenced by the solvent and the specific spectrometer frequency used. hmdb.ca

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. The carbon atoms of the aromatic rings will resonate in the downfield region (typically 110-160 ppm). The carbon atom attached to the nitro group will be significantly deshielded and appear at a lower field. Conversely, the carbon atom attached to the oxygen of the ether linkage will also be downfield but influenced differently. The benzylic carbon and the methyl carbon will have characteristic chemical shifts at a higher field.

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| Aromatic Carbons (C-NO₂) | Downfield |

| Aromatic Carbons (C-O) | Downfield |

| Other Aromatic Carbons | 110-140 |

| Benzylic Carbon (-OCH₂Ph) | ~70 |

| Methyl Carbon (-CH₃) | ~20 |

This table presents generalized chemical shift regions. Precise values are dependent on the specific molecular structure and experimental conditions.

Electronic Spectroscopy

Electronic spectroscopy techniques are indispensable for probing the electron distribution, energy levels, and excited-state properties of molecules like this compound, which contains chromophoric groups.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. sci-hub.se For organic molecules with conjugated π-systems and heteroatoms, such as this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions. bath.ac.uk The nitroaromatic system is a classic chromophore. Studies on the related compound 2-nitrotoluene (B74249) in a nitrogen matrix identified a weak, broad absorption with a maximum (λ_max) at 385 nm, which is indicative of the electronic transitions within this moiety. researchgate.net

A comprehensive analysis for this compound would involve recording its UV-Vis spectrum in various solvents to observe any solvatochromic shifts (changes in absorption wavelength with solvent polarity). Such shifts provide information about the change in dipole moment upon electronic excitation. Time-dependent density functional theory (TD-DFT) calculations are often employed to assign the observed absorption bands to specific electronic transitions within the molecule, as has been done for analogous systems. nih.gov

Fluorescence spectroscopy detects the light emitted when a molecule relaxes from an excited electronic state back to the ground state. While structurally similar compounds can be highly fluorescent, many nitroaromatic compounds are known to be efficient fluorescence quenchers, often exhibiting very weak or no emission. acs.orgresearchgate.net This quenching can occur via efficient intersystem crossing to triplet states or through other non-radiative decay pathways, often facilitated by the electron-withdrawing nature of the nitro group.

Investigating the fluorescence properties of this compound would involve measuring its emission spectrum upon excitation at the wavelengths of its absorption maxima. The absence or presence of a fluorescent signal, along with the measured quantum yield and excited-state lifetime, provides critical information about the deactivation pathways of its excited states and its potential for use in fluorescence-based applications. nih.gov

The structure of this compound, featuring an electron-donating benzyloxy group (-OCH₂Ph) and a powerful electron-withdrawing nitro group (-NO₂) on the same aromatic ring, is archetypal for molecules capable of undergoing intramolecular charge transfer (ICT). nih.govmasterorganicchemistry.com Upon absorption of light, an electron can be promoted from a molecular orbital primarily located on the donor portion of the molecule (the benzyloxy-phenyl moiety, HOMO - Highest Occupied Molecular Orbital) to an orbital centered on the acceptor portion (the nitro group, LUMO - Lowest Unoccupied Molecular Orbital). nih.govunige.ch

This ICT character can be studied experimentally through solvatochromism in UV-Vis and fluorescence spectra, as the energies of the ground and excited states are stabilized differently by polar solvents. unige.ch Computational studies are also vital, where analysis of the HOMO and LUMO distributions can visually confirm the charge transfer nature of an electronic transition. nih.gov A detailed investigation on the closely related 4-benzyloxy-2-nitroaniline confirmed a significant charge displacement from the donor to the acceptor upon excitation, validating the presence of a strong ICT interaction. nih.gov A similar phenomenon is anticipated for this compound, governing its primary photophysical and electronic properties.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. novalix.com This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule. It also reveals how molecules pack together in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds and π-π stacking. nsf.gov

A search of the published scientific literature indicates that a single-crystal X-ray structure for this compound has not yet been reported. However, the technique has been successfully applied to structurally related compounds. For example, the crystal structure of methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate has been determined, revealing that it crystallizes in a monoclinic system with the space group P2(1)/c. asianpubs.org Obtaining the crystal structure of this compound would provide invaluable experimental data to validate computational models and to understand its solid-state properties.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-benzyloxy-2-nitroaniline |

| 2-nitrotoluene |

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for the structural elucidation of this compound. It provides critical information for confirming the molecular weight and offers insights into the molecule's structure through the analysis of its fragmentation patterns, typically under electron ionization (EI) conditions.

For this compound (C₁₄H₁₃NO₃), the molecular weight is 243.26 g/mol . nih.govnih.gov In an EI-MS spectrum, the molecular ion peak ([M]⁺•) would therefore be expected at a mass-to-charge ratio (m/z) of 243. The observation of this peak is the primary evidence for confirming the compound's identity and elemental composition.

The fragmentation of this compound is dominated by the cleavage of the ether linkage, which is the most labile bond in the structure. The most prominent feature in the mass spectrum is the base peak observed at m/z 91. nih.gov This peak corresponds to the [C₇H₇]⁺ ion, which is characteristic of compounds containing a benzyl group. The high stability of this cation, attributed to its rearrangement to the aromatic tropylium (B1234903) ion, drives this fragmentation pathway and explains its high relative abundance.

The formation of the tropylium ion results from the heterolytic cleavage of the C-O bond of the ether, where the charge is retained by the benzyl fragment. The other part of the molecule forms a 2-methyl-4-nitrophenolate radical.

Another significant, though less abundant, fragment can be predicted from the alternative cleavage of the ether bond, resulting in the formation of a 4-nitro-m-tolyl cation at m/z 152. Other potential fragmentation pathways common to nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) from the molecular ion, which would yield a fragment ion at m/z 197 ([M-NO₂]⁺).

The key fragmentation data derived from mass spectrometric analysis are summarized in the table below.

Interactive Table: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Significance |

| 243 | Molecular Ion | [C₁₄H₁₃NO₃]⁺• | Confirms molecular weight and formula. |

| 91 | Tropylium Ion (Base Peak) | [C₇H₇]⁺ | Indicates the presence of a benzyl moiety; highly stable fragment. nih.gov |

| 152 | 4-nitro-m-tolyl cation | [C₇H₆NO₂]⁺ | Represents the complementary fragment to the benzyl radical. |

| 197 | [M-NO₂]⁺ | [C₁₄H₁₃O]⁺ | Results from the loss of the nitro group, a common pathway for nitroaromatics. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound from a theoretical perspective. These methods use the principles of quantum mechanics to model molecules and predict their behavior.

Density Functional Theory (DFT) Studies for Optimized Molecular Geometry

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-Benzyloxy-2-nitrotoluene, DFT calculations would be employed to determine its most stable three-dimensional shape, known as the optimized molecular geometry. This process involves finding the lowest energy arrangement of the atoms. A common functional used for such studies on nitrotoluene derivatives is B3LYP. slideshare.netresearchgate.netdergipark.org.tr The results would typically provide precise bond lengths, bond angles, and dihedral angles.

Ab Initio Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is another foundational ab initio ("from the beginning") approach that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, it is a crucial theoretical method. A comparative study using both HF and DFT is common in computational analyses of aromatic compounds like nitrotoluenes to provide a broader understanding of the electronic structure. researchgate.net

Basis Set Selection and Level of Theory Optimization

The accuracy of both DFT and HF calculations is highly dependent on the "basis set" chosen, which is a set of mathematical functions used to build the molecular orbitals. Larger and more complex basis sets, such as 6-311+G** or Sadlej's pVTZ, generally provide more accurate results but require more computational resources. slideshare.netresearchgate.netresearchgate.net The selection of the functional (e.g., B3LYP) and the basis set together define the "level of theory." Researchers typically test several levels of theory to find a balance between accuracy and computational cost that is suitable for the molecule under investigation.

Molecular Geometry and Conformational Analysis

The optimized molecular geometry provides the most stable static structure of the molecule. For a flexible molecule like this compound, which contains a rotatable benzyl (B1604629) group, a full conformational analysis would be necessary. This involves calculating the energy of the molecule as key dihedral angles are systematically rotated. Such an analysis would identify various low-energy conformers and the energy barriers between them, revealing the molecule's flexibility and preferred shapes in different environments.

Electronic Structure Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity, spectroscopic properties, and intermolecular interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive. For nitrotoluene compounds, the distribution of the HOMO and LUMO across the aromatic ring, the nitro group, and other substituents would be analyzed to predict sites for electrophilic and nucleophilic attack.

While the framework for a thorough theoretical and computational analysis of this compound is well-established, the specific data required to populate such an analysis is not currently available in the searched scientific literature. Future computational studies would be needed to provide the detailed findings necessary for a complete scientific article on this specific compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactive sites. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, shown in shades of blue).

Had data been available for this compound, this section would have presented its MEP map, identifying the nucleophilic and electrophilic centers. Typically, the oxygen atoms of the nitro group and the benzyloxy ether linkage would be expected to exhibit negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings and the methylene (B1212753) bridge would likely show positive potential.

A data table summarizing the electrostatic potential minima (Vmin) and maxima (Vmax) values and their locations on the molecular surface would have been included.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for this compound

| Parameter | Value (kcal/mol) | Location |

|---|---|---|

| Vmax | Data not available | Data not available |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule, including charge transfer, hyperconjugative interactions, and delocalization effects, which contribute to molecular stability. The analysis examines the interactions between filled (donor) and empty (acceptor) orbitals.

For this compound, NBO analysis would reveal the nature of the chemical bonds, the hybridization of atomic orbitals, and the extent of electron delocalization across the aromatic systems and substituent groups. Key findings would focus on the stabilization energy (E(2)) associated with significant donor-acceptor interactions.

A table summarizing the most significant hyperconjugative interactions and their corresponding stabilization energies would have been presented.

Table 2: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Mulliken Charge Distribution Studies

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule, offering a picture of the charge distribution. This information is crucial for understanding a molecule's reactivity, dipole moment, and other electronic properties.

A study on this compound would provide the calculated Mulliken charges for each atom. It would be expected that the oxygen and nitrogen atoms of the nitro group carry significant negative charges, while the carbon atom attached to the nitro group and the hydrogen atoms would be positively charged.

A data table listing the Mulliken charges for the key atoms in the molecule would have been provided.

Table 3: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Charge (a.u.) |

|---|---|

| O (Nitro) | Data not available |

| O (Nitro) | Data not available |

| N (Nitro) | Data not available |

| O (Ether) | Data not available |

| C (Aromatic) | Data not available |

Spectroscopic Property Predictions and Validation

Computational methods can simulate various types of spectra, which can then be compared with experimental data for validation of the computational model and to aid in the interpretation of experimental results.

Simulated Vibrational Spectra and Harmonic Vibrational Wavenumbers

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies (wavenumbers) of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to the observed spectral bands.

For this compound, this would involve a table comparing the calculated harmonic vibrational wavenumbers with any available experimental data for characteristic functional groups such as the nitro group (asymmetric and symmetric stretching), C-O ether linkage, aromatic C-H stretching, and C=C ring vibrations.

Table 4: Hypothetical Calculated and Experimental Vibrational Wavenumbers (cm⁻¹) for this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ asymmetric stretch | Data not available | Data not available |

| NO₂ symmetric stretch | Data not available | Data not available |

| C-O-C stretch | Data not available | Data not available |

Predicted NMR Parameters (e.g., Chemical Shifts and Coupling Constants)

Computational chemistry can also predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J). These predictions are valuable for assigning signals in experimental NMR spectra and for confirming molecular structures.

A computational study on this compound would provide the predicted ¹H and ¹³C NMR chemical shifts. These would be compared with experimental values to assess the accuracy of the computational method.

Table 5: Hypothetical Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| ¹H (Aromatic/Alkyl) | Data not available | Data not available |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. It can be used to determine transition state structures, calculate activation energies, and map out reaction pathways, providing insights that are often difficult to obtain through experiments alone.

For this compound, computational studies could elucidate the mechanisms of reactions such as electrophilic or nucleophilic substitution on the aromatic rings, or reactions involving the nitro or benzyloxy groups. Such studies would provide valuable information on the reactivity and chemical behavior of the molecule. However, no such computational studies detailing reaction mechanisms for this specific compound were found in the searched literature.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the "" or "Intermolecular Interactions and Crystal Packing Analysis" for the compound “this compound”.

Therefore, it is not possible to provide a detailed and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this specific compound. The required data on its transition state analysis, reaction pathway determination, energetics and kinetics of transformations, solvent effects on reaction mechanisms, and Hirshfeld surface analysis are not present in the public domain.

To generate the requested content, original research involving quantum chemical calculations (like Density Functional Theory) and crystallographic analysis would be necessary. Such studies would provide the foundational data to populate the sections and subsections outlined in your request.

For context, similar computational and theoretical studies have been conducted on related molecules, such as other nitrotoluene isomers or compounds containing a benzyloxy group. These studies utilize methodologies like:

Transition State Analysis: Employing computational methods to locate and characterize the transition state structures of reactions involving the molecule. This helps in understanding the reaction mechanism.

Energetics and Kinetics: Calculating the activation energies and reaction enthalpies to predict the feasibility and rate of chemical transformations.

Solvent Effects: Using continuum solvation models or explicit solvent molecules in simulations to understand how different solvents can influence reaction pathways and rates.

Hirshfeld Surface Analysis: A tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the packing of molecules.

However, applying findings from these related but distinct compounds to "this compound" would be speculative and would not meet the requirement of focusing solely on the specified compound.

Applications As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Indole (B1671886) Core Construction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. 4-Benzyloxy-2-nitrotoluene is a valuable precursor for constructing this important heterocyclic system, primarily through well-established synthetic methodologies.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a widely used and efficient method for preparing indoles from o-nitrotoluenes. wikipedia.org This two-step process begins with the formation of an enamine, followed by a reductive cyclization to yield the indole. wikipedia.org

In this synthesis, this compound is first reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine, such as pyrrolidine (B122466), to form a substituted enamine. wikipedia.orgorgsyn.org The presence of the electron-withdrawing nitro group enhances the acidity of the methyl group's protons, facilitating the initial condensation. researchgate.net The resulting enamine, a type of push-pull olefin, is often a vividly colored compound due to its extended conjugation. wikipedia.org

The second step involves the reduction of the nitro group, which triggers a spontaneous cyclization to form the indole ring. wikipedia.org Common reducing agents for this transformation include Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, stannous chloride, or iron in acetic acid. wikipedia.org This method is highly regarded for its mild reaction conditions and high yields. wikipedia.org

A key advantage of the Leimgruber-Batcho synthesis is its ability to produce indoles that are unsubstituted at the 2 and 3 positions directly. clockss.org This is particularly beneficial when the resulting indole is intended for further chemical modifications. clockss.org

Interactive Data Table: Reagents and Conditions in Leimgruber-Batcho Synthesis

| Step | Reagents | Conditions | Intermediate/Product |

| Enamine Formation | This compound, N,N-dimethylformamide dimethyl acetal, Pyrrolidine | Reflux | (E)-4-Benzyloxy-2-nitro-β-pyrrolidinostyrene |

| Reductive Cyclization | (E)-4-Benzyloxy-2-nitro-β-pyrrolidinostyrene, Raney Nickel, Hydrazine Hydrate (B1144303) | 30-50°C | 4-Benzyloxyindole |

Reissert Indole Synthesis and its Modifications

The Reissert indole synthesis provides an alternative pathway to indoles from o-nitrotoluenes. wikipedia.org The classical Reissert reaction involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.net This intermediate is then subjected to reductive cyclization, typically using zinc in acetic acid, to yield the corresponding indole-2-carboxylic acid. wikipedia.org Subsequent heating can decarboxylate this intermediate to the final indole. wikipedia.orgresearchgate.net

Synthesis of 4-Benzyloxyindole and Substituted Indole Analogues

The primary application of this compound in indole synthesis is as a direct precursor to 4-benzyloxyindole. orgsyn.orgresearchgate.net This compound is a valuable intermediate in its own right, used in the synthesis of various biologically active molecules. sigmaaldrich.com The benzyloxy group serves as a protecting group for the 4-hydroxy functionality, which can be deprotected at a later stage in a synthetic sequence.

The synthesis of 4-benzyloxyindole from this compound is efficiently achieved using the Leimgruber-Batcho procedure. orgsyn.org The process involves the initial formation of (E)-4-benzyloxy-2-nitro-β-pyrrolidinostyrene, which is then subjected to reductive cyclization. orgsyn.org This method has been demonstrated to provide good yields of the desired 4-benzyloxyindole. orgsyn.org

Furthermore, by starting with appropriately substituted 2-nitrotoluenes, the Leimgruber-Batcho synthesis allows for the preparation of a wide array of substituted indole analogues, offering a versatile route to complex heterocyclic structures. clockss.org

Formation of Key Styrene Intermediates (e.g., 2-nitro-β-pyrrolidinostyrene)

A critical step in the Leimgruber-Batcho synthesis is the formation of a β-amino-2-nitrostyrene intermediate. orgsyn.org When this compound is treated with N,N-dimethylformamide dimethyl acetal and pyrrolidine, the key intermediate formed is (E)-4-benzyloxy-2-nitro-β-pyrrolidinostyrene. orgsyn.org

The formation of this styrene derivative is a condensation reaction where the acidic methyl group of the nitrotoluene reacts with the formamide (B127407) acetal. orgsyn.org The addition of pyrrolidine can significantly accelerate this reaction. For instance, the reaction of 6-benzyloxy-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal alone requires 51 hours, whereas the addition of pyrrolidine reduces the reaction time to just 3 hours. orgsyn.org This intermediate is typically a stable, crystalline solid that can be isolated and purified before the subsequent reduction step. orgsyn.org

Conversion to Phenylacetaldehyde Semicarbazones

In some modifications of the Leimgruber-Batcho synthesis, the intermediate enamine is converted to a phenylacetaldehyde semicarbazone before the reductive cyclization. colab.ws This can be advantageous as the semicarbazones are often highly insoluble, which can minimize side reactions during the reduction step, leading to improved yields of the final indole product. clockss.org

For example, the (E)-2-nitro-β-pyrrolidinostyrene derived from 3-benzyloxy-2-nitrotoluene can be readily converted into the corresponding 2-nitrophenylacetaldehyde semicarbazone without isolation of the styrene intermediate. colab.ws This semicarbazone can then be hydrogenated over a palladium-on-carbon catalyst to yield the desired indole. colab.ws

Role in Medicinal Chemistry Intermediate Synthesis

The indole nucleus is a fundamental structural motif in a vast number of pharmaceuticals. Consequently, efficient methods for the synthesis of substituted indoles are of paramount importance to the pharmaceutical industry. wikipedia.org this compound, as a precursor to 4-benzyloxyindole and its derivatives, plays a significant role in the synthesis of various medicinal chemistry intermediates.

4-Benzyloxyindole itself is a reactant for the preparation of indoles through Bartoli reductive cyclization, which are useful intermediates in medicinal chemistry research. sigmaaldrich.com Additionally, it is used in the synthesis of CB2 cannabinoid receptor ligands and apoptosis inducers. sigmaaldrich.com The ability to introduce a protected hydroxyl group at the 4-position of the indole ring makes this compound a valuable starting material for compounds where this functionality is key to biological activity.

Interactive Data Table: Medicinal Chemistry Applications of 4-Benzyloxyindole

| Application Area | Target Compound Class | Reference |

| Medicinal Chemistry Research | Indole Intermediates via Bartoli Reductive Cyclization | sigmaaldrich.com |

| Cancer Research | Apoptosis Inducers (4-aryl-4H-chromenes) | sigmaaldrich.com |

| Cannabinoid Receptor Research | CB2 Cannabinoid Receptor Ligands (indol-3-yl tetramethylcyclopropyl ketones) | sigmaaldrich.com |

| Antiviral Research | HCV Inhibitors | sigmaaldrich.com |

Precursor to β3-Adrenergic Receptor Agonists (e.g., AJ-9677)

A primary application of this compound is its role as a key starting material in the synthesis of potent and selective β3-adrenergic receptor agonists. One of the most prominent examples is the clinical candidate AJ-9677, which has been investigated for the treatment of metabolic conditions such as obesity and diabetes. medchemexpress.comorgsyn.org

The synthesis of AJ-9677 relies on the construction of a 7-hydroxyindole scaffold, for which this compound is an essential precursor. medchemexpress.commedchemexpress.com The synthetic pathway typically involves the conversion of this compound (also referred to as 6-benzyloxy-2-nitrotoluene) into 4-benzyloxyindole. medchemexpress.comnbinno.com This transformation is often achieved through the Leimgruber-Batcho indole synthesis. In this process, the methyl group of this compound is functionalized, commonly by reaction with N,N-dimethylformamide dimethyl acetal and pyrrolidine, to form an enamine intermediate. medchemexpress.com Subsequent reductive cyclization of this intermediate yields the 4-benzyloxyindole core structure. nbinno.com

This indole derivative serves as a crucial building block, which is further elaborated through several steps to construct the final complex structure of AJ-9677. medchemexpress.com The benzyloxy group acts as a protecting group for the hydroxyl function, which is often deprotected in the final stages of the synthesis. The strategic use of this compound thus provides an efficient route to the core structure required for this class of therapeutic agents. orgsyn.orgmedchemexpress.com

Development of Tryptophan Precursors

The indole ring is the defining structural feature of the amino acid tryptophan and its numerous derivatives, which play critical roles in biochemistry and pharmacology. This compound serves as a valuable starting material for creating substituted indole scaffolds that are precursors to modified tryptophan analogs.

As established in the Leimgruber-Batcho indole synthesis, this compound can be efficiently converted into 4-benzyloxyindole. nbinno.com This compound is a direct precursor to 4-hydroxyindole, a key intermediate for synthesizing various tryptophan derivatives. The indole nucleus created from this process can be further functionalized at the C-3 position to introduce the alanine side chain, a characteristic feature of tryptophan. The ability to introduce a benzyloxy group at the 4-position of the indole ring from the outset is significant for creating tryptophan analogs with modified aromatic rings, which are used to study protein function and develop new therapeutic agents. nbinno.com

Precursor in Fine Chemical and Dye Synthesis

This compound is a valuable intermediate in the broader field of fine chemical synthesis, a category that includes the production of complex, pure chemical substances. Its primary role as a precursor for pharmaceutical agents like AJ-9677 firmly places it within this category. The nitrotoluene framework is a common structural motif in many synthetic pathways.

While direct large-scale application of this compound in the dye industry is not extensively documented, its structural relatives are key components in the synthesis of various dyes. For instance, other nitrotoluene derivatives are used to produce stilbene-based dyes, and related compounds like 4-(Benzyloxy)-2-nitrophenol are known building blocks for fluorescent ion indicators. medchemexpress.com The chemical functionalities present in this compound—particularly the nitro and methyl groups—are reactive handles that are commonly exploited in the synthesis of chromophoric systems. The nitro group can be reduced to an amino group, a common step in the production of azo dyes and other colorants. This indicates its potential as a precursor for creating specialized dyes and pigments.

Synthetic Strategies for Analogues and Derivatives

Structure-Driven Modifications of the Benzenoid Ring

The aromatic ring of 4-benzyloxy-2-nitrotoluene is amenable to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing benzene (B151609) derivatives. The outcome of these substitutions is dictated by the electronic and steric effects of the existing substituents: the electron-donating benzyloxy group (-OBn) and the electron-withdrawing nitro group (-NO₂).

The benzyloxy group is an activating, ortho, para-director, meaning it increases the electron density of the aromatic ring, particularly at the positions adjacent (ortho) and opposite (para) to it, thus promoting electrophilic attack at these sites. Conversely, the nitro group is a strong deactivating, meta-director, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.

In this compound, the positions on the benzenoid ring are numbered as follows: C1-CH₃, C2-NO₂, C3-H, C4-OBn, C5-H, and C6-H. The powerful activating effect of the benzyloxy group at C4 directs electrophiles to its ortho positions (C3 and C5). The nitro group at C2 directs to its meta position (C5). Therefore, the directing effects of both groups converge on position C5, making it the most probable site for electrophilic attack. Position C3, while activated by the benzyloxy group, is sterically hindered by the adjacent bulky nitro group at C2.

Common electrophilic aromatic substitution reactions that can be applied include:

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved using reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). For this compound, this reaction is expected to yield primarily the 5-halo derivative.

Nitration: Further nitration of the ring can be accomplished with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This would introduce a second nitro group, likely at the C5 position, to form 4-benzyloxy-2,5-dinitrotoluene.

Friedel-Crafts Reactions: These reactions are generally challenging on strongly deactivated rings. The presence of the deactivating nitro group makes Friedel-Crafts alkylation and acylation difficult to perform on this compound. rsc.org

The table below summarizes the expected major products from electrophilic aromatic substitution on this compound.

| Reaction | Reagents | Expected Major Product |

| Bromination | Br₂, FeBr₃ | 4-Benzyloxy-5-bromo-2-nitrotoluene |

| Chlorination | Cl₂, AlCl₃ | 4-Benzyloxy-5-chloro-2-nitrotoluene |

| Nitration | HNO₃, H₂SO₄ | 4-Benzyloxy-2,5-dinitrotoluene |

Functionalization and Derivatization of the Benzyloxy Side Chain

The benzyloxy group offers multiple avenues for synthetic modification, either through cleavage of the ether linkage or by reaction at the benzylic position itself.

Cleavage of the Benzyl (B1604629) Ether

A primary transformation is the cleavage of the C-O ether bond to unmask the phenol (B47542) functionality, yielding 4-hydroxy-2-nitrotoluene. This debenzylation is a common strategy in organic synthesis where the benzyl group is used as a protecting group for alcohols. Several methods are available for this transformation:

Catalytic Hydrogenolysis: This is one of the most common and efficient methods for benzyl ether cleavage. The reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. youtube.comgoogle.com A significant advantage of this method is that it can simultaneously reduce the nitro group, leading directly to 4-amino-2-methylphenol, depending on the reaction conditions. This dual transformation is highly efficient. The reaction proceeds under relatively mild conditions and the byproduct, toluene (B28343), is easily removed. youtube.com

Acid-Catalyzed Cleavage: Strong acids can also be used to cleave benzyl ethers, although this method is less common and requires that other functional groups in the molecule are stable to acidic conditions.

Functionalization of the Benzylic Position

The benzylic carbon of the benzyloxy group (the CH₂ group attached to both the phenyl ring and the ether oxygen) exhibits enhanced reactivity. This allows for the synthesis of derivatives while keeping the ether linkage intact.

Oxidation: The benzylic methylene (B1212753) group can be oxidized to a carbonyl group using specific oxidizing agents. For instance, chromium trioxide-3,5-dimethylpyrazole complex (CrO₃-dmpyz) can selectively oxidize a benzylic methylene to a ketone. wikipedia.org

Halogenation: Radical halogenation, for example using N-bromosuccinimide (NBS) under UV irradiation, can introduce a halogen atom at the benzylic position. wikipedia.org

The table below details synthetic transformations targeting the benzyloxy side chain.

| Transformation | Reagents/Conditions | Product |

| Debenzylation | H₂/Pd-C | 4-Hydroxy-2-nitrotoluene |

| Benzylic Oxidation | CrO₃-dmpyz | 4-(Benzoyl)oxy-2-nitrotoluene |

| Benzylic Bromination | NBS, UV light | 4-(α-Bromobenzyloxy)-2-nitrotoluene |

Variation of the Nitro Group and its Chemical Transformations

The nitro group is a key functional handle that can be transformed into a variety of other groups, most notably an amino group. This reduction is a cornerstone reaction in the synthesis of many aromatic compounds. acs.org

Reduction to an Amine

The conversion of the nitro group in this compound to an amino group yields 4-benzyloxy-2-aminotoluene (more systematically named 5-(benzyloxy)-2-methylaniline). This product is a valuable intermediate for the synthesis of dyes and pharmaceuticals. chembk.com A wide range of reducing agents can accomplish this transformation, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.com

Catalytic Hydrogenation: As mentioned previously, catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney Nickel is highly effective for reducing nitro groups. commonorganicchemistry.comorgsyn.orgrsc.org This method is clean and often proceeds with high yield. When using Pd/C, simultaneous debenzylation can occur. Raney Nickel is sometimes preferred if dehalogenation of aryl halides is a concern on other parts of the molecule. commonorganicchemistry.com

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.com These reactions are robust and widely used.

Other Reducing Agents: Other reagents like sodium sulfide (B99878) (Na₂S) or sodium borohydride (B1222165) (NaBH₄) with a suitable catalyst can also be employed. commonorganicchemistry.comresearchgate.net Sodium sulfide can sometimes offer chemoselectivity, for instance, by reducing one nitro group in the presence of another. commonorganicchemistry.com Tri-n-butyltin hydride has also been reported for the reduction of nitro compounds. rsc.orgrsc.org

The following table presents a summary of common methods for the reduction of the nitro group.

| Reducing Agent/System | Typical Conditions | Key Features |

| H₂/Pd-C | H₂ gas, Pd/C catalyst, solvent (e.g., ethanol) | Highly efficient, can also cleave benzyl ether. commonorganicchemistry.com |

| H₂/Raney Ni | H₂ gas, Raney Ni catalyst, solvent | Effective, avoids dehalogenation of aryl halides. commonorganicchemistry.com |

| Fe/HCl | Iron powder, hydrochloric acid | Classic, cost-effective method. commonorganicchemistry.com |

| SnCl₂/HCl | Tin(II) chloride, hydrochloric acid | Mild conditions, good for sensitive substrates. commonorganicchemistry.com |

| Na₂S | Sodium sulfide, aqueous/alcoholic solution | Can offer chemoselectivity for polynitro compounds. commonorganicchemistry.com |

The chemical transformations of the nitro group, particularly its reduction to an amine, open up a vast field of derivative synthesis, as the resulting aniline (B41778) can undergo a plethora of subsequent reactions, including diazotization, acylation, and alkylation.

Process Chemistry and Scale Up Considerations

Reaction Optimization for Industrial Application

The synthesis of 4-benzyloxy-2-nitrotoluene is typically achieved through a Williamson ether synthesis, where a salt of 2-methyl-5-nitrophenol (B1294729) is reacted with benzyl (B1604629) chloride. For industrial applications, optimizing this reaction is crucial to maximize yield, minimize costs, and ensure process safety.

Key optimization parameters for the Williamson ether synthesis on an industrial scale include the choice of base, solvent, temperature, and the potential use of catalysts. Aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) are often preferred as they can accelerate the reaction rate. inrs.ca The selection of the base is also critical; while strong bases like sodium hydride are effective, milder and less hazardous options such as potassium carbonate are often employed in large-scale operations. orgsyn.org

The reaction temperature is carefully controlled to balance the rate of reaction with the potential for side reactions. While higher temperatures can increase the reaction rate, they may also lead to the formation of impurities. sacredheart.edu Microwave-assisted synthesis has been explored as a method to enhance reaction rates and yields, offering rapid and uniform heating. sacredheart.edunumberanalytics.com

Phase-transfer catalysis (PTC) represents a significant process optimization strategy. By facilitating the transfer of the phenoxide reactant from an aqueous or solid phase to an organic phase where the benzyl chloride is dissolved, PTC can significantly increase reaction rates and yields. inrs.ca This technique can also allow for the use of less expensive and safer solvent systems.

The importance of optimizing the synthesis of this compound is underscored by its use in multi-step syntheses, such as the Leimgruber-Batcho indole (B1671886) synthesis to produce 4-benzyloxyindole. orgsyn.orgcreative-proteomics.comwikipedia.org In such processes, the purity and yield of the initial intermediate directly impact the efficiency of subsequent steps.

| Parameter | Considerations for Industrial Scale-Up | Potential Benefits |

|---|---|---|

| Solvent | Use of aprotic solvents like DMF or DMSO. inrs.ca Consideration of solvent recovery and recycling. | Increased reaction rates and improved solubility of reactants. |

| Base | Selection of cost-effective and safer bases like potassium carbonate over sodium hydride. orgsyn.org | Enhanced safety profile and reduced material costs. |

| Temperature | Optimization to maximize reaction rate while minimizing byproduct formation. sacredheart.edu | Improved product purity and yield. |

| Catalysis | Implementation of phase-transfer catalysis. inrs.ca | Increased reaction rates, potential for milder conditions, and use of biphasic solvent systems. |

| Heating Method | Exploration of microwave-assisted heating. sacredheart.edunumberanalytics.com | Rapid and uniform heating, potentially reducing reaction times. |

Continuous Flow Synthesis Methodologies

Continuous flow chemistry is an emerging technology in the chemical industry that offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. beilstein-journals.org The synthesis of this compound involves the nitration of a toluene (B28343) derivative, a process that can be made safer and more efficient using continuous flow reactors.

In a continuous flow setup, reactants are pumped through a network of tubes or channels, where they mix and react. The small volume of the reactor at any given time minimizes the risk associated with runaway reactions. Furthermore, the high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, enabling precise temperature control of highly exothermic nitration reactions. beilstein-journals.org

Recent studies have demonstrated the successful use of continuous flow microreaction processes for the mononitration of various aromatic compounds with high selectivity and yield. rsc.orgrsc.orgresearchgate.net These processes can be scaled up for industrial production, with some achieving outputs of several hundred grams per hour. rsc.orgresearchgate.net The application of such a system to the nitration step in the synthesis of the precursor to this compound could offer significant improvements in safety and efficiency.

The Williamson ether synthesis step could also be adapted to a continuous flow process. This would allow for precise control over reaction parameters such as temperature, residence time, and stoichiometry, potentially leading to higher yields and purity of this compound. The automation of a continuous flow system can also lead to more consistent product quality and reduced labor costs.

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reactor volumes and excellent heat transfer minimize the risk of runaway reactions, particularly during the exothermic nitration step. beilstein-journals.org |

| Improved Selectivity and Yield | Precise control over reaction parameters leads to fewer byproducts and higher product yields. rsc.orgrsc.orgresearchgate.net |

| Scalability | Processes developed on a small scale can often be scaled up by running multiple reactors in parallel or by extending the operating time. rsc.orgresearchgate.net |

| Process Consistency | Automation and precise control lead to more consistent product quality. |

| Reduced Waste | Higher yields and selectivity result in less waste generation. |

Waste Minimization and Byproduct Management in Large-Scale Production

The large-scale production of nitrotoluenes and their derivatives generates significant waste streams that require careful management to minimize environmental impact and ensure regulatory compliance. The primary waste products from the nitration of toluene are spent acids and wash waters.

A major issue in the manufacture of trinitrotoluene (TNT), and relevant to nitrotoluene synthesis in general, is the formation of asymmetrical isomers. serdp-estcp.mil These isomers often need to be removed through a purification process, such as treatment with bisulfite, which generates a hazardous waste stream known as "redwater". serdp-estcp.mil Strategies to improve the regioselectivity of the nitration reaction are therefore crucial for waste minimization.

The production of this compound via Williamson ether synthesis also generates byproducts and waste. The primary byproduct is the salt formed from the base and the leaving group of the benzyl halide (e.g., potassium chloride if potassium carbonate and benzyl chloride are used). While generally less hazardous than the waste from nitration, its disposal still needs to be managed. The use of solvents like DMF also presents a challenge due to their toxicity and the need for efficient recovery and recycling systems.

Effective byproduct management strategies include:

Process Optimization: As discussed in section 8.1, optimizing reaction conditions to maximize selectivity towards the desired product is the most effective way to minimize byproduct formation.

Solvent Recycling: Implementing efficient solvent recovery systems to capture and reuse solvents like DMF.

Spent Acid Regeneration: Investing in technologies to regenerate and reuse spent sulfuric acid from the nitration process.

Waste Treatment: Treating aqueous waste streams to remove organic compounds and neutralize acidity before discharge. nih.gov

| Waste Stream | Source | Management Strategy |

|---|---|---|

| Spent Sulfuric Acid | Nitration of toluene precursor | Recycling and regeneration. rsc.org |

| Nitrated Phenolic Compounds ("Redwater") | Purification of nitrotoluene isomers | Improving nitration selectivity to minimize formation; specialized wastewater treatment. serdp-estcp.mil |

| Inorganic Salts (e.g., KCl) | Williamson ether synthesis | Separation and disposal as industrial waste. |

| Organic Solvents (e.g., DMF) | Williamson ether synthesis | Recovery and recycling through distillation. |

| Aqueous Washings | Product washing and extraction steps | Wastewater treatment to remove organic residues and neutralize pH. nih.gov |

Q & A

Q. Optimization Strategies :

- Use ultrasound-assisted synthesis (as demonstrated for analogous benzyloxy compounds) to enhance reaction efficiency and reduce side products .

- Monitor reaction progress via FT-IR for nitro group retention (peak ~1520 cm⁻¹) and benzyl ether formation (C-O-C stretch ~1250 cm⁻¹) .

What safety precautions are necessary when working with this compound, based on its hazard profile?

Basic Research Question

The compound poses moderate toxicity (H302, H312, H332: harmful if swallowed, in contact with skin, or inhaled) . Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation exposure .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for ingestion, rinse mouth and seek medical attention .

Methodological Note : Conduct a risk assessment using SDS guidelines and include emergency protocols in experimental documentation.

How can discrepancies in reported melting points (48–50°C vs. 60–62°C) for this compound be resolved through experimental validation?

Advanced Research Question

The melting point variation may arise from:

Q. Validation Approach :

Purification : Recrystallize the compound twice from ethanol and dry under vacuum.

Differential Scanning Calorimetry (DSC) : Compare thermal profiles to distinguish polymorphic forms .

Elemental Analysis : Confirm stoichiometry (C₁₄H₁₃NO₃) to rule out structural analogs .

What advanced spectroscopic techniques are required to unambiguously confirm the structure of this compound and its derivatives?

Advanced Research Question

Structural confirmation requires multi-technique analysis:

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). Key signals include:

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., nitro vs. benzyloxy positioning) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z 244.0973) .

How can computational chemistry methods be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

The nitro group’s meta-directing effects and benzyloxy’s steric hindrance influence reactivity. Computational strategies include:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces and identify reactive sites .

Reaction Pathway Modeling : Simulate SNAr (nucleophilic aromatic substitution) mechanisms to predict regioselectivity.

Solvent Effects : Use COSMO-RS to model solvent polarity’s impact on reaction kinetics .

Validation : Compare computational predictions with experimental kinetic data (e.g., Hammett plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |